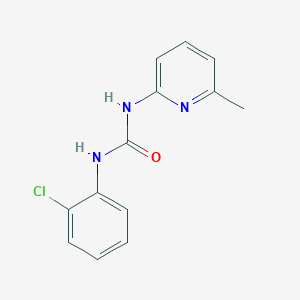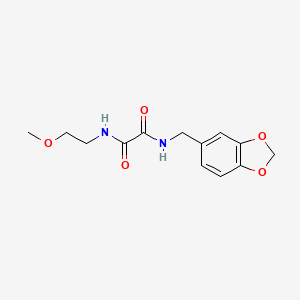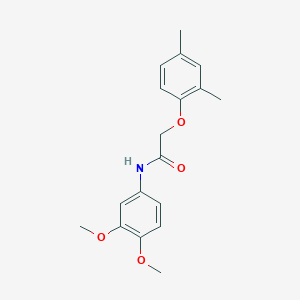
N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea (CMPU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the urea family of compounds and is known for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. In
Mécanisme D'action
Biochemical Pathways
Given the lack of information about its targets and mode of action, it’s challenging to predict which pathways might be influenced by this compound .
Pharmacokinetics
A study on crotoxin, which shares the same NSC number (NSC-624244), suggests that it is rapidly absorbed from the injection site into the blood, with a half-life of about 5.2 hours . .
Result of Action
The molecular and cellular effects of NSC204144’s action are currently unknown. Without more detailed studies on its targets and mode of action, it’s difficult to predict the specific results of its action .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for PTPs. Unlike other PTP inhibitors, this compound does not inhibit other phosphatases or kinases, making it a valuable tool for studying the specific role of PTPs in cellular processes. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for the use of N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea in scientific research. One area of interest is the development of this compound derivatives with improved solubility and specificity for individual PTPs. Another area of interest is the investigation of the role of PTPs in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the potential of this compound as a therapeutic agent for diabetes, cancer, and immune disorders should be explored further.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea has been used extensively in scientific research as a tool to study the role of PTPs in various cellular processes. It has been shown to inhibit several PTPs, including PTP1B, TCPTP, and SHP-2, which are involved in insulin signaling, immune response, and cancer progression. This compound has also been used to investigate the role of PTPs in neuronal development and synaptic plasticity.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-5-4-8-12(15-9)17-13(18)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMVEZUQFJIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B3893566.png)
![{5-chloro-2-[(3,6-dichloro-4-phenyl-2-quinolinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3893574.png)

![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3893599.png)
![3,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3893606.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893619.png)
![4-[(2-hydroxy-5-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3893621.png)
![3-[(2-bromophenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3893636.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)acrylamide](/img/structure/B3893638.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-iodophenyl)benzenecarboximidamide](/img/structure/B3893652.png)
![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3893658.png)
![2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3893666.png)